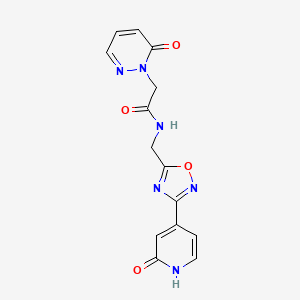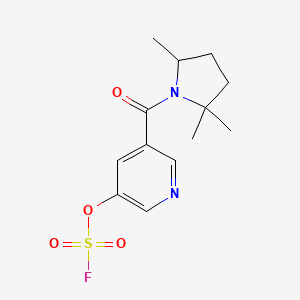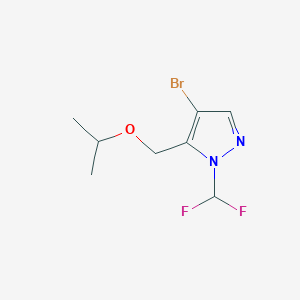
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety linked to a pyrrolidine ring via an ethyl group and a carboxamide functional group
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of similar compounds, such as n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates, has been reported , which might suggest potential bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have shown various biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been reported to be environmentally friendly , which might suggest some level of environmental influence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a pyrrolidine derivative in the presence of a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the resulting intermediate with an appropriate amine, such as ethylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is utilized in chemical biology to investigate its interactions with biological macromolecules and its role in modulating biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, chloroquine, and mefloquine, which are known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol, which are used in medicinal chemistry for their biological activities.
Uniqueness
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is unique due to its combined structural features of quinoline and pyrrolidine rings, which confer distinct biological activities. The presence of the carboxamide group further enhances its potential as a versatile pharmacophore in drug design and development.
Propiedades
IUPAC Name |
N-ethyl-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-17-16(20)19-10-9-13(11-19)21-15-8-7-12-5-3-4-6-14(12)18-15/h3-8,13H,2,9-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTATTQBCBTLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
![2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2681079.png)





![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride](/img/structure/B2681090.png)
![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)


